REACTION_SMILES
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[CH2:13]([O:14][CH:16]=[C:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[C:23](=[O:24])[O:25][CH2:26][CH3:27])[CH3:15].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[Cl:1][c:2]1[c:3]([NH2:4])[cH:5][c:6]([C:9]([F:10])([F:11])[F:12])[cH:7][cH:8]1>>[Cl:1][c:2]1[c:3]([NH:4][CH:16]=[C:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[C:23](=[O:24])[O:25][CH2:26][CH3:27])[cH:5][c:6]([C:9]([F:10])([F:11])[F:12])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=C(C(=O)OCC)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(C(F)(F)F)ccc1Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=CNc1cc(C(F)(F)F)ccc1Cl)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |